molecular formula C31H43NO9 B10814482 Benzoylhypacoitine

Benzoylhypacoitine

Cat. No.: B10814482
M. Wt: 573.7 g/mol
InChI Key: MDFCJNFOINXVSU-CULIVVSNSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Benzoylhypacoitine can be synthesized through a series of reactions starting from hypaconitine. The process involves multiple steps, including esterification and purification . The synthetic route typically requires precise control of reaction conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound involves the extraction of hypaconitine from the roots of Aconitum carmichaeli, followed by chemical modification to obtain this compound . The process is optimized for large-scale production, ensuring consistency and quality.

Chemical Reactions Analysis

Types of Reactions: Benzoylhypacoitine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed:

Scientific Research Applications

Benzoylhypacoitine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Benzoylaconine
  • Hypaconitine
  • Aconitine

Comparison: Benzoylhypacoitine is unique due to its specific ester group, which influences its pharmacokinetics and interactions with biological molecules. Compared to Benzoylaconine and Hypaconitine, this compound has distinct binding affinities and mechanisms of action . Its unique structure allows for specific interactions that are not observed with other similar compounds.

Properties

Molecular Formula

C31H43NO9

Molecular Weight

573.7 g/mol

IUPAC Name

[(1S,2R,3R,6S,7S,8R,9R,13S,16S,18R)-5,7,8-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate

InChI

InChI=1S/C31H43NO9/c1-32-14-28(15-37-2)12-11-18(38-3)30-17-13-29(35)25(41-27(34)16-9-7-6-8-10-16)19(17)31(36,24(33)26(29)40-5)20(23(30)32)21(39-4)22(28)30/h6-10,17-26,33,35-36H,11-15H2,1-5H3/t17-,18+,19-,20+,21+,22?,23?,24+,25?,26+,28+,29?,30+,31-/m1/s1

InChI Key

MDFCJNFOINXVSU-CULIVVSNSA-N

Isomeric SMILES

CN1C[C@@]2(CC[C@@H]([C@]34C1[C@H]([C@@H](C23)OC)[C@@]5([C@@H]6[C@H]4CC(C6OC(=O)C7=CC=CC=C7)([C@H]([C@@H]5O)OC)O)O)OC)COC

Canonical SMILES

CN1CC2(CCC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)O)OC)OC)COC

Origin of Product

United States

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